molecular formula C21H20ClNO4S2 B2710390 N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 896318-32-4

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2710390
CAS No.: 896318-32-4
M. Wt: 449.96
InChI Key: HFEUSJBVQRIXNZ-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, a sulfonyl group, and an acetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorophenyl using a sulfonyl chloride reagent under basic conditions.

    Thienyl Addition: The intermediate is then reacted with a thienyl derivative in the presence of a suitable catalyst to form the thienyl-sulfonyl compound.

    Acetamide Formation: Finally, the thienyl-sulfonyl compound undergoes acylation with 4-methoxyphenyl acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S2/c1-27-17-8-4-15(5-9-17)13-21(24)23-14-20(19-3-2-12-28-19)29(25,26)18-10-6-16(22)7-11-18/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEUSJBVQRIXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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